6-(sec-Butyl)-1,2,3,4-tetrahydroquinoline
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Overview
Description
6-(sec-Butyl)-1,2,3,4-tetrahydroquinoline is an organic compound belonging to the class of tetrahydroquinolines. This compound features a quinoline core with a secondary butyl group attached to the sixth position. Tetrahydroquinolines are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(sec-Butyl)-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reduction of quinoline derivatives using hydrogenation catalysts. The reaction conditions often include the use of palladium or platinum catalysts under hydrogen gas at elevated temperatures and pressures.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The choice of solvent, temperature, and pressure are critical factors in ensuring the efficiency of the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
6-(sec-Butyl)-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Further reduction can lead to the formation of fully saturated quinoline derivatives.
Substitution: The secondary butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce fully saturated tetrahydroquinolines.
Scientific Research Applications
6-(sec-Butyl)-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting neurological disorders.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-(sec-Butyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-Butylquinoline: Lacks the tetrahydro structure, leading to different chemical and biological properties.
6-Isobutylquinoline: Similar structure but with an isobutyl group instead of a secondary butyl group.
6-tert-Butylquinoline: Contains a tertiary butyl group, resulting in different steric and electronic effects.
Uniqueness
6-(sec-Butyl)-1,2,3,4-tetrahydroquinoline is unique due to its specific substitution pattern and tetrahydroquinoline core. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Properties
CAS No. |
84682-11-1 |
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Molecular Formula |
C13H19N |
Molecular Weight |
189.30 g/mol |
IUPAC Name |
6-butan-2-yl-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C13H19N/c1-3-10(2)11-6-7-13-12(9-11)5-4-8-14-13/h6-7,9-10,14H,3-5,8H2,1-2H3 |
InChI Key |
SGEUVWGCLKXHFC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC2=C(C=C1)NCCC2 |
Origin of Product |
United States |
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